Cas no 1507631-52-8 (3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine)

3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine 化学的及び物理的性質
名前と識別子
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- 2-Butanamine, 3-methyl-1-(2-pyrimidinylthio)-
- 3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine
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- MDL: MFCD23902727
- インチ: 1S/C9H15N3S/c1-7(2)8(10)6-13-9-11-4-3-5-12-9/h3-5,7-8H,6,10H2,1-2H3
- InChIKey: KKVSZPKACRZHFF-UHFFFAOYSA-N
- SMILES: C(SC1=NC=CC=N1)C(N)C(C)C
3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-242782-0.05g |
3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine |
1507631-52-8 | 95% | 0.05g |
$647.0 | 2024-06-19 | |
Enamine | EN300-242782-2.5g |
3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine |
1507631-52-8 | 95% | 2.5g |
$1509.0 | 2024-06-19 | |
Enamine | EN300-242782-0.5g |
3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine |
1507631-52-8 | 95% | 0.5g |
$739.0 | 2024-06-19 | |
Enamine | EN300-242782-1.0g |
3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine |
1507631-52-8 | 95% | 1.0g |
$770.0 | 2024-06-19 | |
Enamine | EN300-242782-5.0g |
3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine |
1507631-52-8 | 95% | 5.0g |
$2235.0 | 2024-06-19 | |
Enamine | EN300-242782-10.0g |
3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine |
1507631-52-8 | 95% | 10.0g |
$3315.0 | 2024-06-19 | |
Enamine | EN300-242782-10g |
3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine |
1507631-52-8 | 10g |
$3315.0 | 2023-09-15 | ||
Enamine | EN300-242782-5g |
3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine |
1507631-52-8 | 5g |
$2235.0 | 2023-09-15 | ||
Enamine | EN300-242782-0.25g |
3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine |
1507631-52-8 | 95% | 0.25g |
$708.0 | 2024-06-19 | |
Enamine | EN300-242782-0.1g |
3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine |
1507631-52-8 | 95% | 0.1g |
$678.0 | 2024-06-19 |
3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine 関連文献
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amineに関する追加情報
3-Methyl-1-(Pyrimidin-2-Ylsulfanyl)Butan-2-Amine: A Comprehensive Overview
3-Methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine, also known by its CAS number 1507631-52-8, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrimidine ring, a sulfanyl group, and an aminoalkane chain. The molecule's structure contributes to its potential applications in drug design and development, particularly in the context of targeting specific biological pathways.
The pyrimidine ring, a key structural component of 3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine, is a heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3. This arrangement imparts unique electronic properties to the molecule, making it a valuable substrate for various chemical reactions. The sulfanyl group (-S-) attached to the pyrimidine ring further enhances the compound's reactivity and selectivity in biological systems. Recent studies have highlighted the role of such sulfur-containing heterocycles in modulating enzyme activity and receptor binding, suggesting potential therapeutic applications.
One of the most promising areas of research involving 3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine is its potential as a lead compound in drug discovery. Researchers have explored its ability to inhibit key enzymes involved in diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, studies have shown that this compound exhibits selective inhibition of certain kinases, which are critical targets in oncology. The methyl group at position 3 of the butanamine chain plays a crucial role in optimizing the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
The synthesis of 3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amines has been optimized through various methodologies, including Suzuki coupling reactions and nucleophilic substitution. These methods allow for the precise control of stereochemistry and functional group placement, ensuring high yields and purity. Recent advancements in catalytic asymmetric synthesis have further expanded the scope of this compound's production, enabling the preparation of enantiomerically pure derivatives for bioactivity studies.
In terms of biological activity, 3-methyl-1-(pyrimidin-2-yliodide)sulfanylbutanamine has demonstrated potent anti-inflammatory properties in preclinical models. This is attributed to its ability to modulate nuclear factor-kappa B (NF-kB) signaling pathways, which are central to inflammatory responses. Additionally, studies have shown that this compound exhibits neuroprotective effects by inhibiting oxidative stress and apoptosis in neuronal cells. These findings underscore its potential as a therapeutic agent for conditions such as Alzheimer's disease and multiple sclerosis.
The application of computational chemistry techniques has significantly advanced our understanding of 3-methyl-pyrimidine-sulfanylbutanamine's interactions with biological targets. Molecular docking studies have revealed that the compound binds effectively to specific pockets on target proteins, suggesting a mechanism for its observed bioactivity. Furthermore, quantum mechanical calculations have provided insights into the electronic transitions and reactivity profiles of this compound, aiding in the design of more potent analogs.
In conclusion, CAS No 1507631528, or 3-methyl-pyrimidine-sulfanylbutanamine, represents a compelling candidate for further exploration in drug development. Its unique chemical structure, coupled with promising biological activity profiles, positions it as a valuable tool in addressing unmet medical needs. As research continues to unravel its full potential, this compound may pave the way for innovative therapeutic interventions across diverse disease states.
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